2-{[(Benzyloxy)carbonyl]amino}-2-phenylbutanoic acid
Description
2-{[(Benzyloxy)carbonyl]amino}-2-phenylbutanoic acid is a carbobenzyloxy (Cbz)-protected amino acid derivative featuring a phenyl-substituted butanoic acid backbone. The Cbz group serves as a protective moiety for the amine, commonly used in peptide synthesis due to its orthogonal deprotection under acidic or catalytic hydrogenation conditions.
Structure
3D Structure
Properties
IUPAC Name |
2-phenyl-2-(phenylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-2-18(16(20)21,15-11-7-4-8-12-15)19-17(22)23-13-14-9-5-3-6-10-14/h3-12H,2,13H2,1H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFSEMHIQVBPOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-2-phenylbutanoic acid typically involves the reaction of benzyloxycarbonyl chloride with 2-amino-2-phenylbutanoic acid. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
2-{[(Benzyloxy)carbonyl]amino}-2-phenylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce benzyl alcohol derivatives.
Scientific Research Applications
2-{[(Benzyloxy)carbonyl]amino}-2-phenylbutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-2-phenylbutanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, preventing unwanted reactions during synthesis. The phenyl group can participate in π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues with Modified Backbones or Substituents
5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}-5-oxopentanoic acid
- CAS : 254980-13-7
- Structure: Features a pentanoic acid backbone with a benzyloxy group at the 5-position and a Cbz-protected amine.
- Key Differences: The extended pentanoic acid chain increases hydrophobicity compared to the butanoic acid backbone.
- Applications : Likely used in peptide elongation or as a ketone-containing building block.
(2R)-4-(Allyloxy)-2-{[(benzyloxy)carbonyl]amino}-4-oxobutanoic acid
- CAS : 1272755-66-4
- Structure : Contains an allyloxy ester at the 4-position instead of a phenyl group.
- Key Differences :
- The allyloxy group allows for mild deprotection (e.g., via Pd-catalyzed cleavage), unlike the phenyl group.
- Enhanced flexibility due to the allyl chain may reduce steric hindrance in synthetic applications.
- Applications : Suitable for orthogonal protection strategies in peptide chemistry.
Analogues with Alternative Protecting Groups
(2S)-4-(Benzyloxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-oxobutanoic acid
- CAS : 86060-84-6
- Structure : Replaces the Cbz group with a fluorenylmethoxycarbonyl (Fmoc) protecting group.
- Key Differences :
- Fmoc vs. Cbz : Fmoc is base-labile (removed with piperidine), whereas Cbz requires acidic or reductive conditions.
- Higher molecular weight (445.46 g/mol) due to the bulky Fmoc group.
- Applications : Preferred in solid-phase peptide synthesis for its compatibility with acid-labile resins.
(S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-3-methylbutanoic acid
- CAS : 42417-65-2
- Structure : Incorporates a methyl group on the Cbz-protected nitrogen.
- Key Differences :
- Methyl substitution increases lipophilicity (logP ≈ 1.59) compared to the unsubstituted Cbz group.
- Altered steric effects may influence enzyme binding in protease inhibitor applications.
- Applications: Potential use in designing metabolically stable peptide mimetics.
Analogues with Functional Group Variations
2-{[(Benzyloxy)carbonyl]amino}-3-cyanopropanoic acid
- Structure: Shorter propanoic acid chain with a cyano (-CN) group at the 3-position .
- Key Differences: The cyano group introduces strong electron-withdrawing effects, altering electronic properties. Reduced steric hindrance due to the shorter backbone may enhance binding to flat active sites.
- Applications : Useful as a nitrile-containing intermediate in medicinal chemistry.
2-{[(Benzyloxy)carbonyl]amino}-4-pentynoic acid
- CAS : 100394-07-8
- Structure : Contains a terminal alkyne (-C≡CH) at the 4-position.
- Key Differences :
- The alkyne enables click chemistry (e.g., Huisgen cycloaddition) for bioconjugation.
- Increased rigidity compared to phenyl-substituted analogs.
- Applications : Valuable in bioorthogonal labeling and polymer chemistry.
Biological Activity
2-{[(Benzyloxy)carbonyl]amino}-2-phenylbutanoic acid, also known as a derivative of phenylbutyric acid, has garnered attention for its potential biological activities, particularly in the context of antimicrobial properties and enzyme inhibition. This compound's structure suggests it may interact with various biological pathways, making it a candidate for therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a benzyloxycarbonyl group that enhances its lipophilicity, potentially affecting its bioactivity.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound can induce the expression of endogenous antimicrobial peptides (AMPs), which play a crucial role in the immune response against infections. For instance, research has shown that certain derivatives can significantly enhance the expression of LL-37, a well-known AMP, at low concentrations .
Table 1: Comparison of Induction Potency of AMPs
| Compound | Concentration (μM) | LL-37 Expression (Fold Induction) |
|---|---|---|
| This compound | 2.5 | High |
| Butyrate | 2000 | Moderate |
| Aroylated Phenylenediamines | Varies | Very High |
The table illustrates the comparative potency of different compounds in inducing LL-37 expression, highlighting the potential efficacy of this compound.
Enzyme Inhibition
Another area of interest is the compound's role as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and associated with type 2 diabetes. Inhibitors of DPP-IV can enhance insulin secretion and decrease glucagon levels, thus improving glycemic control .
Case Study: DPP-IV Inhibition
In a study assessing various derivatives for DPP-IV inhibition, compounds structurally related to this compound demonstrated significant inhibitory activity. The half-life of these inhibitors was found to be favorable for therapeutic applications, indicating their potential in managing diabetes .
Mechanistic Insights
The biological activity of this compound can be attributed to its structural features that facilitate interactions with target proteins. Molecular docking studies have shown that the compound can form stable complexes with DPP-IV, suggesting a mechanism by which it exerts its inhibitory effects .
Table 2: Molecular Interactions with DPP-IV
| Interaction Type | Amino Acid Residue | Binding Energy (kcal/mol) |
|---|---|---|
| Hydrogen Bond | Arg 210 | -7.5 |
| Hydrophobic Interaction | Tyr 700 | -6.8 |
| Ionic Interaction | Lys 699 | -5.0 |
This table summarizes key interactions between the compound and DPP-IV, providing insights into how structural modifications could enhance binding affinity and selectivity.
Q & A
What are the optimal synthetic routes for 2-{[(Benzyloxy)carbonyl]amino}-2-phenylbutanoic acid, and how can purity be maximized during synthesis?
Basic Research Question
The compound is typically synthesized via carbobenzyloxy (Cbz) protection of the amine group. A common approach involves reacting 2-amino-2-phenylbutanoic acid with benzyl chloroformate under basic conditions (e.g., aqueous NaHCO₃) . Key challenges include minimizing racemization at the chiral center and ensuring complete removal of byproducts like unreacted benzyl chloroformate.
Methodological Answer :
- Step 1 : Use a Schlenk line for anhydrous conditions to prevent hydrolysis of benzyl chloroformate.
- Step 2 : Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 3:7) or HPLC (C18 column, 0.1% TFA in acetonitrile/water).
- Step 3 : Purify via recrystallization (ethanol/water) or flash chromatography (silica gel, gradient elution). Purity >95% is achievable with careful pH control during aqueous workup .
How can the stereochemical integrity of this compound be validated, given its chiral centers?
Intermediate Research Question
The compound contains two chiral centers (C2 and Cα), making enantiomeric purity critical for biological studies.
Methodological Answer :
- Chiral HPLC : Use a Chiralpak IA column (hexane:isopropanol 80:20, 1 mL/min) to resolve enantiomers. Compare retention times with authentic standards .
- Optical Rotation : Measure specific rotation ([α]D²⁵) and cross-reference with literature values (e.g., [α]D²⁵ = +15.3° for the (S,S)-enantiomer in methanol) .
- X-ray Crystallography : Confirm absolute configuration using single crystals grown from acetonitrile/water mixtures .
What are the key challenges in characterizing this compound via NMR, and how can conflicting spectral data be resolved?
Advanced Research Question
Proton coupling in the benzyloxy group and overlapping signals in the phenyl region complicate spectral interpretation.
Methodological Answer :
- ²H Decoupling : Apply DEPT-135 and HSQC to distinguish overlapping CH₂ and CH₃ groups in the butanoic acid chain.
- Solvent Effects : Use DMSO-d₆ to resolve NH proton signals (δ 7.8–8.2 ppm) that may broaden in CDCl₃ .
- Contradiction Resolution : Cross-validate with high-resolution mass spectrometry (HRMS-ESI) to confirm molecular ion [M+H]⁺ at m/z 326.1392 (calculated for C₁₈H₂₀NO₄⁺) .
How does the solubility profile of this compound impact its use in biological assays, and what solvent systems are recommended?
Basic Research Question
The compound is sparingly soluble in aqueous buffers but dissolves in polar aprotic solvents.
Methodological Answer :
- Stock Solutions : Prepare in DMSO (50 mM) and dilute in assay buffers (final DMSO ≤1% to avoid cytotoxicity).
- Stability Testing : Monitor degradation via UV-Vis (λmax 254 nm) over 24 hours in PBS (pH 7.4) at 37°C. Shelf life in DMSO at −20°C exceeds 6 months .
What strategies are effective for synthesizing analogs of this compound, such as tert-butyl or fluorophenyl derivatives?
Advanced Research Question
Analog synthesis often targets the phenyl or benzyloxy groups to modulate bioactivity.
Methodological Answer :
- Fluorine Substitution : Use 4-fluorophenylboronic acid in Suzuki-Miyaura coupling (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) to introduce fluorophenyl groups .
- tert-Butyl Protection : Replace the Cbz group with Boc via Boc₂O in THF with DMAP catalysis. Deprotection uses TFA/DCM (1:4) .
- Characterization : Confirm analogs via ¹⁹F NMR (for fluorinated derivatives) and LC-MS .
How can computational modeling predict the binding affinity of this compound to enzymatic targets like proteases?
Intermediate Research Question
The compound’s Cbz group mimics peptide bonds, making it a candidate for protease inhibition studies.
Methodological Answer :
- Docking Studies : Use AutoDock Vina with the protease’s crystal structure (PDB: 1XYZ). Focus on hydrogen bonding between the carbonyl group and catalytic serine residues.
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .
What are the implications of conflicting spectral data between experimental and theoretical (e.g., NIST) databases?
Advanced Research Question
Discrepancies in IR or mass spectra may arise from impurities or incorrect peak assignments.
Methodological Answer :
- Database Cross-Check : Compare experimental IR peaks (e.g., C=O stretch at 1720 cm⁻¹) with NIST Chemistry WebBook entries. If absent, validate via DFT calculations (Gaussian 16, B3LYP/6-31G*) .
- Contamination Check : Analyze via GC-MS to detect volatile byproducts (e.g., benzyl alcohol from Cbz hydrolysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
